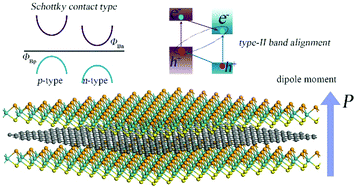Electronic properties of Janus MXY/graphene (M = Mo, W; X ≠ Y = S, Se) van der Waals structures: a first-principles study†
Physical Chemistry Chemical Physics Pub Date: 2020-10-21 DOI: 10.1039/D0CP04323K
Abstract
Based on the first-principles calculations, we studied the intrinsic dipole moment and electronic properties of Janus MXY (M = Mo, W; X ≠ Y = S, Se) monolayers, bilayers and heterostructures with graphene, and the possibility of MXY encapsulating graphene. The results show that Janus MXY monolayer has an intrinsic dipole moment and a direct band gap. However, for MXY bilayers strong interlayer coupling will cause direct to indirect band gap transition, and the existence of the dipole moment leads to a significantly large interlayer band offset, being the driving force for the formation of interlayer excitons. In MXY/graphene heterostructures, changes in the direction of intrinsic dipole moment will cause a change in Schottky barrier height and even the transition between p- and n-type Schottky contacts. Independent of the interface atomic layer of Janus MXY, on one hand, the Dirac cone still exists in graphene, proving that MXY is an ideal coating material. On the other hand, the type-II band alignment will disappear as the intrinsic dipole moment disappears, confirming that the intrinsic dipole moment plays a vital role in the formation of a large band offset. Our results provide guidance for the study of interlayer excitonic states, the experimental construction of atomically thin p–n junctions and the encapsulation of graphene.


Recommended Literature
- [1] Nanoelectrochemistry at liquid/liquid interfaces for analytical, biological, and material applications
- [2] Formation mechanism of zigzag patterned P(NIPAM-co-AA)/CuS composite microspheres by in situ biomimetic mineralization for morphology modulation
- [3] Phytotoxic compounds produced by Fusarium equiseti. Part V. Transformation products of 4β,15-diacetoxy-3α,7α-dihydroxy-12,13-epoxytrichothec-9-en-8-one and the structures of nivalenol and fusarenone
- [4] CD4 D3-binding probe: a novel fluorescence tool for detection and enumeration of CD4+ cells
- [5] Cu(i)-based delafossite compounds as photocathodes in p-type dye-sensitized solar cells
- [6] Metals
- [7] Plasmon-mediated photocatalytic activity of wet-chemically prepared ZnO nanowire arrays
- [8] Inside front cover
- [9] Study of the diffusion properties of zeolite mixtures by combined gravimetric analysis, IR spectroscopy and inversion methods (IRIS)†
- [10] Effects of nanoparticle surface ligands on protein adsorption and subsequent cytotoxicity†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 10094-41-4
-
CAS no.: 1291-72-1
-
CAS no.: 13650-70-9
-
CAS no.: 121578-13-0









